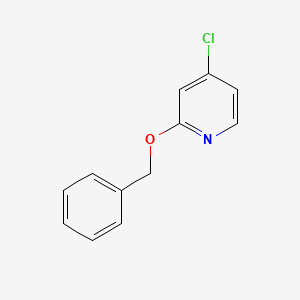
4-(4-アミノ-3-メトキシフェニル)ピペリジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1089280-53-4. It has a molecular weight of 306.41 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.科学的研究の応用
標的タンパク質分解
この化合物のtert-ブチル基は、PROTAC(プロテオリシス標的キメラ)の開発における半可撓性リンカーとして使用するための適した候補となっています。 PROTACは、特定のタンパク質を分解の標的にすることで、高特異性で疾患を治療するための新しいアプローチを提供する、新たな治療薬クラスです .
作用機序
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate binds to a variety of enzymes and proteins through a variety of mechanisms. In the case of enzymes, Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate binds to the active site of the enzyme, which typically involves the formation of a hydrogen bond between the carboxylic acid group of Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate and the active site of the enzyme. In the case of proteins, Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate binds to the protein through hydrophobic interactions, electrostatic interactions, and hydrogen bonds.
Biochemical and Physiological Effects
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In enzyme assays, Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate has been shown to increase the activity of enzymes, such as proteases and kinases. In drug development, Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate has been shown to interact with potential drug candidates and enhance their binding affinity. In protein-protein interactions, Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate has been shown to increase the affinity of two proteins for each other.
実験室実験の利点と制限
The main advantage of using Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate in lab experiments is its ability to bind to a variety of enzymes and proteins. This makes it an ideal ligand for a variety of biochemical and physiological experiments. The main limitation of Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate is that it is a synthetic compound, which means it may not be as effective as natural ligands.
将来の方向性
There are a number of potential future directions for the use of Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate in scientific research. One potential direction is the use of Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate to identify and characterize novel enzymes and proteins. Another potential direction is the use of Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate to study the interactions between proteins in more detail. Additionally, Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate could be used to study the structure and function of proteins, as well as to develop new drugs. Finally, Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate could be used to study the effects of drugs on enzymes and proteins.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKHHOSJKSVLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725837 | |
| Record name | tert-Butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089280-53-4 | |
| Record name | tert-Butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



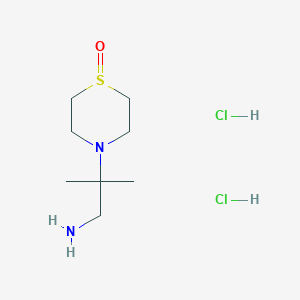
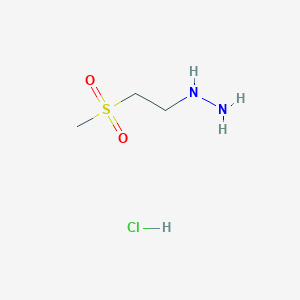

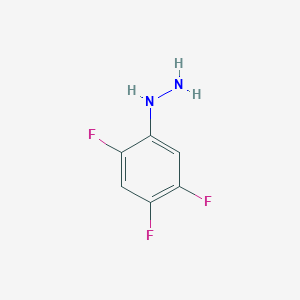

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

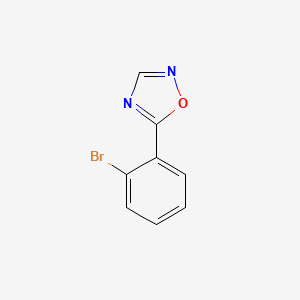
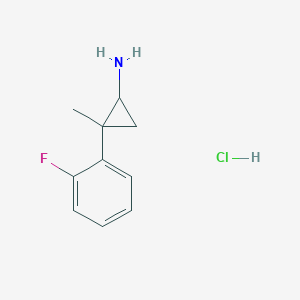
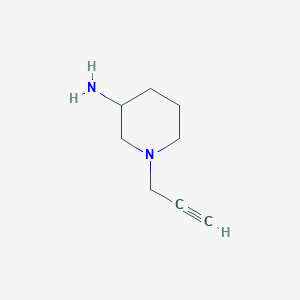
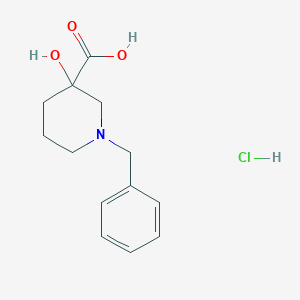
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)

